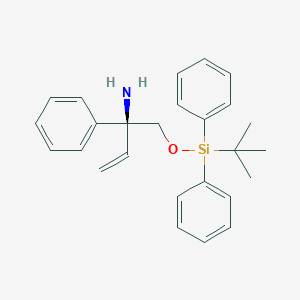
(S)-1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbut-3-en-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbut-3-en-2-amine is a complex organic compound featuring a tert-butyldiphenylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbut-3-en-2-amine typically involves the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride. The reaction conditions often include the use of a base such as imidazole or pyridine to facilitate the silylation process . The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger volumes while maintaining the purity and yield of the product.
化学反応の分析
Types of Reactions
(S)-1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbut-3-en-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the silyl-protected hydroxyl group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like sodium azide in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
科学的研究の応用
(S)-1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbut-3-en-2-amine has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbut-3-en-2-amine involves the protection of hydroxyl groups, which prevents unwanted side reactions during chemical syntheses . The tert-butyldiphenylsilyl group is introduced into the molecule, providing chemoselectivity in subsequent reactions. This protection is crucial for achieving high yields and purity in multi-step syntheses.
類似化合物との比較
Similar Compounds
tert-Butyldimethylsilyl (TBDMS) ethers: Similar protecting groups used in organic synthesis.
tert-Butyldiphenylsilyl (TBDPS) ethers: Another variant of silyl protecting groups with similar applications.
Uniqueness
(S)-1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbut-3-en-2-amine is unique due to its specific structural configuration and the presence of the tert-butyldiphenylsilyl group, which provides enhanced stability and selectivity compared to other silyl protecting groups .
特性
分子式 |
C26H31NOSi |
|---|---|
分子量 |
401.6 g/mol |
IUPAC名 |
(2S)-1-[tert-butyl(diphenyl)silyl]oxy-2-phenylbut-3-en-2-amine |
InChI |
InChI=1S/C26H31NOSi/c1-5-26(27,22-15-9-6-10-16-22)21-28-29(25(2,3)4,23-17-11-7-12-18-23)24-19-13-8-14-20-24/h5-20H,1,21,27H2,2-4H3/t26-/m1/s1 |
InChIキー |
YNMHUCJHENDXQL-AREMUKBSSA-N |
異性体SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@](C=C)(C3=CC=CC=C3)N |
正規SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C=C)(C3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



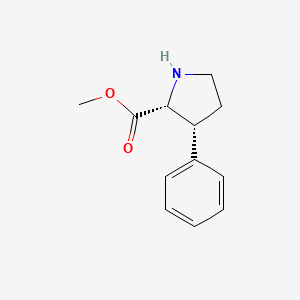
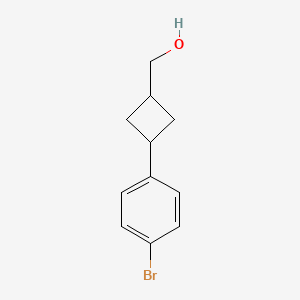

![1'-(tert-Butyl)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid](/img/structure/B13335786.png)

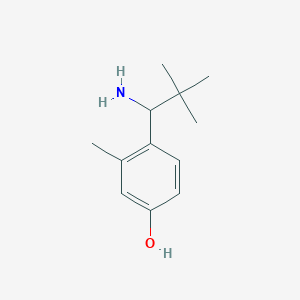
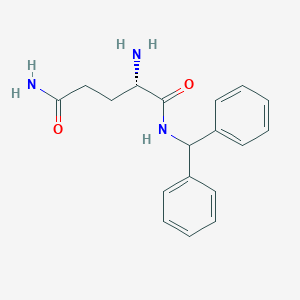
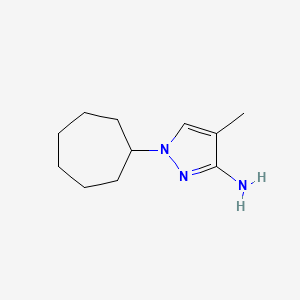
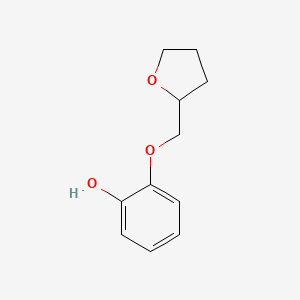
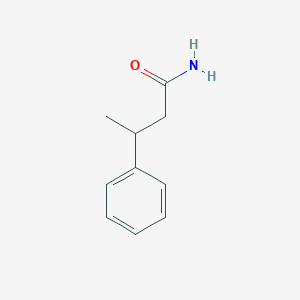
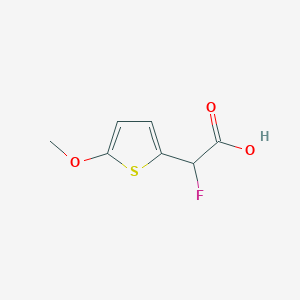
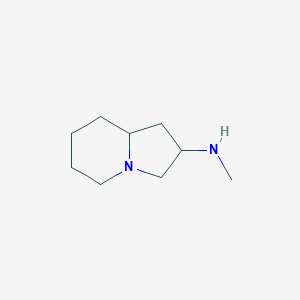
![tert-Butyl (3R,6S)-1,1-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13335841.png)
